N-(4-bromo-3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
N-(4-bromo-3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a 1,6-dihydropyridine core with a ketone group at position 6 and a carboxamide moiety at position 3. The carboxamide nitrogen is substituted with a 4-bromo-3-methylphenyl group, while the nitrogen at position 1 of the dihydropyridine ring is functionalized with a [4-(trifluoromethyl)phenyl]methyl group.
The compound’s molecular formula is estimated as C₂₁H₁₇BrF₃N₂O₂ (average mass ~475.3 g/mol), derived from its substituents. Below, we compare this compound with structurally related analogs to elucidate key differences in properties and hypothesized bioactivity.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrF3N2O2/c1-13-10-17(7-8-18(13)22)26-20(29)15-4-9-19(28)27(12-15)11-14-2-5-16(6-3-14)21(23,24)25/h2-10,12H,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOCMDHBWGNAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of dihydropyridine compounds possess significant antitumor properties. The structural modifications in N-(4-bromo-3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide may enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : Some studies have suggested that compounds with similar structures can exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This makes them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : The presence of bromine and trifluoromethyl groups may contribute to antimicrobial properties, making this compound a potential agent against various bacterial strains .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of Dihydropyridine Core : The initial step often involves the condensation of appropriate aldehydes and ketones with amines to form the dihydropyridine nucleus.
- Bromination : The introduction of the bromine atom at the 4-position can be achieved through electrophilic aromatic substitution.
- Trifluoromethylation : This step involves the introduction of the trifluoromethyl group, which can enhance the compound's biological activity.
- Carboxamide Formation : Finally, the carboxamide group is introduced via acylation reactions.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of similar dihydropyridine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could significantly reduce cell viability, suggesting their potential as chemotherapeutic agents .
- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory effects of related compounds in animal models. It was found that these compounds could reduce inflammation markers significantly when administered in controlled doses .
Data Table: Comparison of Biological Activities
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Related Dihydropyridine Derivative A | Moderate | High | Moderate |
| Related Dihydropyridine Derivative B | High | Low | High |
Mechanism of Action
The mechanism by which N-(4-bromo-3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide
- Molecular Formula : C₂₁H₁₆F₃N₃O₃ (Mass: 415.37 g/mol).
- Key Differences: Carboxamide Substituent: Replaces the 4-bromo-3-methylphenyl group with a 4-carbamoylphenyl moiety. Benzyl Substituent Position: The trifluoromethyl group is at the meta position (C₃) of the benzyl ring instead of para (C₄). This alters steric and electronic interactions, possibly affecting target binding or metabolic pathways.
- Implications : The carbamoyl group may enhance aqueous solubility but reduce membrane permeability. The meta-trifluoromethyl substitution could decrease steric hindrance compared to the para configuration in the target compound.
4-(4-Bromophenyl)-5-cyano-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide
- Molecular Formula : C₂₀H₁₅BrN₃OS (Mass: 433.29 g/mol).
- Key Differences: Core Modifications: Features a thioxo (S=O) group at position 6 instead of a ketone (O=O). Sulfur’s larger atomic radius and polarizability may alter redox properties or hydrogen-bonding capacity. Additional Substituents: Includes a cyano (-CN) group at position 5 and a methyl group at position 2.
- Implications: The thioxo group may enhance metabolic stability compared to oxo analogs. The cyano and methyl groups could increase steric bulk and electronic complexity, impacting target selectivity.
N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Molecular Formula : C₁₂H₈BrFN₂O₂ (Mass: 311.11 g/mol).
- Key Differences :
- Simplified Structure : Lacks the [4-(trifluoromethyl)phenyl]methyl group at N1, significantly reducing steric bulk and lipophilicity.
- Halogenation Pattern : The phenyl group is substituted with bromine (C₄) and fluorine (C₂), introducing orthogonal electronic effects. Fluorine’s electronegativity may enhance metabolic stability compared to methyl groups.
- Implications : The absence of the trifluoromethylbenzyl group likely reduces membrane permeability but may improve solubility. The fluorine atom could mitigate oxidative metabolism at the phenyl ring.
3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide
- Molecular Formula : C₂₁H₂₀BrN₃O₃ (Mass: 442.31 g/mol).
- Key Differences :
- Core Structure : Pyrimidine ring replaces dihydropyridine, altering electronic distribution and hydrogen-bonding motifs.
- Substituents : Includes a hydroxy-oxo-pyrimidinyl group and a chiral (S)-1-phenylethylamide side chain.
- Implications: The pyrimidine core may confer distinct binding affinities compared to dihydropyridine derivatives.
Data Comparison Table
Research Findings and Implications
- Trifluoromethyl vs. Carbamoyl : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the carbamoyl group in , which prioritizes solubility .
- Thioxo vs. Oxo : The thioxo group in may improve resistance to enzymatic reduction compared to the oxo group in the target compound .
- Halogenation Effects : Bromine in the target and – supports halogen bonding, while fluorine in enhances electronic effects and stability .
Biological Activity
N-(4-bromo-3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its dihydropyridine core and various functional groups, including bromine and trifluoromethyl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₃BrF₃N₂O₂, with a molecular weight of 465.3 g/mol. The presence of halogens and nitrogen functionalities is significant for its reactivity and biological interactions. The structural features are vital in determining the compound's pharmacological profile.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₃BrF₃N₂O₂ |
| Molecular Weight | 465.3 g/mol |
| CAS Number | 946364-06-3 |
| Core Structure | Dihydropyridine |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Activity : Derivatives of dihydropyridines have shown effectiveness against resistant strains of bacteria, including XDR-Salmonella Typhi. The presence of the bromine atom enhances lipophilicity, potentially improving membrane penetration and antibacterial efficacy.
- Antitumor Properties : Some derivatives demonstrate antitumor activity by interacting with specific biological targets involved in cancer progression. These compounds can inhibit tumor cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound contributes to its biological activity. A comparative analysis with other compounds reveals the following insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine | Chlorine instead of bromine | Antimicrobial properties |
| N-(4-Bromo-2-methylphenyl)-pyrazine | Similar aromatic substitution | Antibacterial activity against resistant pathogens |
| N-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine | Different methoxy group | Potential antitumor activity |
The SAR analysis indicates that variations in substituents significantly influence the pharmacological profiles and reactivity patterns of these compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar dihydropyridine derivatives:
- Study on Antimicrobial Activity : A study demonstrated that certain dihydropyridine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods .
- Antitumor Activity Evaluation : Another research focused on evaluating the antitumor efficacy of various dihydropyridine analogs against human tumor cell lines such as Mia PaCa-2 and PANC-1, highlighting their potential as novel therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-bromo-3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide?
- Methodology : Multi-step synthesis involving cyclocondensation, amide coupling, and functional group protection. For example, a dihydropyridazine core can be synthesized via acid-catalyzed cyclocondensation of substituted β-ketoamides and urea derivatives (similar to methods in ). Key steps include:
- Step 1 : Formation of the dihydropyridinone ring using a β-ketoamide precursor.
- Step 2 : Bromination at the 4-position via electrophilic substitution (e.g., using NBS in DMF).
- Step 3 : Introduction of the trifluoromethylbenzyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF).
- Purity Control : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and HRMS .
Q. How can the structural identity of this compound be confirmed?
- Methodology : Use spectroscopic and crystallographic techniques:
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and dihydropyridine protons (δ 5.8–6.2 ppm).
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry (as in for analogous compounds).
- Mass Spectrometry : HRMS should match the molecular formula (e.g., C₂₁H₁₆BrF₃N₂O₂) .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating this compound’s biological activity?
- Methodology :
- Target Selection : Prioritize enzymes/receptors with known sensitivity to dihydropyridines (e.g., kinase inhibitors, ion channel modulators).
- Assay Design :
- In vitro : Use MTT assays for cytotoxicity (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to targets like EGFR or PARP.
- Controls : Include structurally similar analogs (e.g., ) to isolate the effect of the bromo and trifluoromethyl groups .
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?
- Case Example : If studies report conflicting solubility or metabolic stability:
- Analytical Reproducibility : Validate HPLC methods (e.g., C18 column, acetonitrile/water mobile phase) across labs.
- Metabolic Profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots.
- Computational Modeling : Apply QSPR (quantitative structure-property relationship) models to predict logP and solubility, comparing results with experimental data .
Q. What computational methods are suitable for studying its interaction with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., PDB ID: 1M17).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- SAR Analysis : Compare electrostatic potential maps (via Gaussian) to explain substituent effects (e.g., trifluoromethyl enhances lipophilicity and target affinity) .
Key Challenges in Research
- Stereochemical Control : The dihydropyridine ring’s conformation affects bioactivity. Use chiral catalysts (e.g., BINAP-Pd) for asymmetric synthesis.
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism but may increase hepatotoxicity. Balance via prodrug strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
